
5-(Piperazin-1-il)-1H-indazol
Descripción general
Descripción
5-(Piperazin-1-yl)-1H-indazole is a chemical compound that falls under the class of indazoles. Indazoles are organic compounds featuring a pyrazole ring fused to a benzene ring . The piperazine moiety in the compound is a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
The synthesis of compounds similar to 5-(Piperazin-1-yl)-1H-indazole has been reported in the literature. For instance, a series of piperazin-1-yl substituted unfused heterobiaryls was synthesized as ligands of the 5-HT7 receptors . Another study reported the synthesis of a new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives .Aplicaciones Científicas De Investigación
Antagonismo del receptor de serotonina
“Derivados del 5-(Piperazin-1-il)-1H-indazol” se han sintetizado como ligandos para los receptores de serotonina (5-HT), particularmente el receptor 5-HT7 . Estos compuestos se estudian por su potencial para actuar como antagonistas, lo que podría ser beneficioso para el tratamiento de trastornos del estado de ánimo, como la depresión y la ansiedad. El análisis de la relación estructura-actividad (SAR) de estos derivados ayuda a comprender las características que mejoran la afinidad de unión al receptor 5-HT7, lo cual es crucial para sus propiedades antagonistas.
Agonismo inverso del receptor de adenosina A2A
Los compuestos que contienen la parte “this compound” se han evaluado como agonistas inversos para el receptor de adenosina A2A . Esta aplicación es significativa en el contexto de enfermedades neurodegenerativas como el Parkinson y el Alzheimer. La capacidad de actuar como un agonista inverso en este sitio receptor sugiere posibles roles terapéuticos en la modulación de las funciones neurológicas y posiblemente en la desaceleración de la progresión de la enfermedad.
Desarrollo de ligandos multirreceptor
La versatilidad del “this compound” permite el desarrollo de ligandos multirreceptor . Estos ligandos pueden interactuar simultáneamente con múltiples tipos de receptores, incluidos los receptores 5-HT7, 5-HT2A, 5-HT6 y D2. Este enfoque multiobjetivo podría conducir a tratamientos más efectivos para trastornos complejos que involucran múltiples vías de señalización.
Semejanza a fármacos e informática
La semejanza a fármacos de los derivados del “this compound” se puede evaluar mediante herramientas de bioinformática . Estos análisis predicen las propiedades farmacocinéticas de los compuestos, como la absorción, distribución, metabolismo, excreción y toxicidad (ADMET). Los compuestos con perfiles de semejanza a fármacos favorables tienen más probabilidades de tener éxito en el proceso de desarrollo de fármacos.
Síntesis de heterobiarila no fusionados
“this compound” se utiliza en la síntesis de compuestos heterobiarila no fusionados . Estos compuestos son de interés debido a sus diversas actividades farmacológicas. La síntesis implica la creación de ligandos con varios sustituyentes, lo que puede conducir al descubrimiento de nuevos agentes terapéuticos con mayor eficacia y selectividad.
Modulación del receptor acoplado a proteína G (GPCR)
La capacidad del compuesto para modular los GPCR es otra área de interés . Los GPCR están involucrados en una amplia gama de procesos fisiológicos, y su modulación puede tener implicaciones terapéuticas en las funciones cardiovascular, inmunitaria y neurológica. Los derivados del “this compound” que se dirigen a los GPCR podrían conducir a nuevos tratamientos para diversas enfermedades.
Mecanismo De Acción
Target of Action
Related compounds with piperazin-1-yl substitutions have been studied for their anticancer and anticonvulsant activities, suggesting potential targets could be cancer cells or neuronal receptors.
Mode of Action
Compounds with similar structures have shown potential for interacting with biological targets . For instance, piperazine derivatives have been reported to interact with serotonin receptors , which could potentially influence neurotransmission and neuronal activity.
Biochemical Pathways
Related compounds have been associated with the inhibition of cyclin-dependent kinases , which play a crucial role in cell cycle regulation. This suggests that 5-(Piperazin-1-yl)-1H-indazole might influence cell proliferation and growth.
Pharmacokinetics
Related compounds such as piperaquine have been reported to exhibit slow absorption and multiple peaks in their plasma concentration curves, suggestive of enterohepatic recycling . This could potentially impact the bioavailability of 5-(Piperazin-1-yl)-1H-indazole.
Result of Action
Related compounds have shown anticancer and anticonvulsant activities, suggesting that 5-(Piperazin-1-yl)-1H-indazole might have similar effects.
Análisis Bioquímico
Biochemical Properties
5-(Piperazin-1-yl)-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the 5-HT₇ receptor, where 5-(Piperazin-1-yl)-1H-indazole acts as an antagonist . This interaction is significant as it affects the binding affinity and functional response of the receptor, which is involved in various neurological processes.
Cellular Effects
The effects of 5-(Piperazin-1-yl)-1H-indazole on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-(Piperazin-1-yl)-1H-indazole has been shown to affect the cAMP signaling pathway, which plays a pivotal role in regulating various cellular responses . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 5-(Piperazin-1-yl)-1H-indazole exerts its effects through specific binding interactions with biomolecules. It binds to the active site of the 5-HT₇ receptor, inhibiting its activity and preventing the downstream signaling cascade . This inhibition can lead to changes in gene expression and cellular responses, highlighting the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Piperazin-1-yl)-1H-indazole can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-(Piperazin-1-yl)-1H-indazole remains stable under specific conditions, allowing for sustained biological activity . Its degradation products may also have distinct biochemical properties that need to be considered.
Dosage Effects in Animal Models
The effects of 5-(Piperazin-1-yl)-1H-indazole in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and altered physiological responses . Understanding the dosage thresholds is essential for optimizing its use in therapeutic applications.
Metabolic Pathways
5-(Piperazin-1-yl)-1H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. These interactions can influence metabolic flux and metabolite levels, affecting the compound’s overall biochemical activity . Identifying the specific enzymes and pathways involved is crucial for understanding its metabolic fate.
Transport and Distribution
The transport and distribution of 5-(Piperazin-1-yl)-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, influencing its biological activity . Understanding these transport mechanisms is vital for optimizing its therapeutic potential.
Subcellular Localization
5-(Piperazin-1-yl)-1H-indazole exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles, influencing its biochemical interactions and effects . Identifying these localization patterns is essential for elucidating its mechanism of action.
Propiedades
IUPAC Name |
5-piperazin-1-yl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-2-11-9(8-13-14-11)7-10(1)15-5-3-12-4-6-15/h1-2,7-8,12H,3-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXAVWZKFXHQBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)NN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629072 | |
| Record name | 5-(Piperazin-1-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478827-33-7 | |
| Record name | 5-(Piperazin-1-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


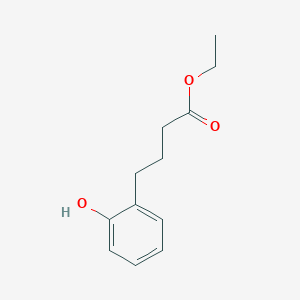
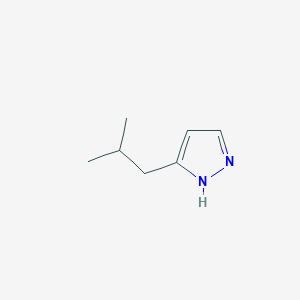
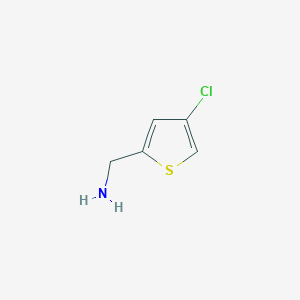

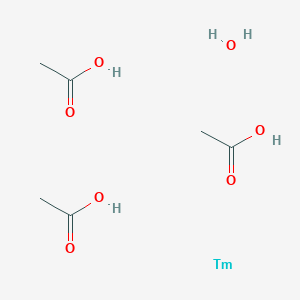
![6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1604121.png)


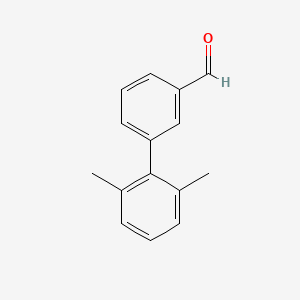

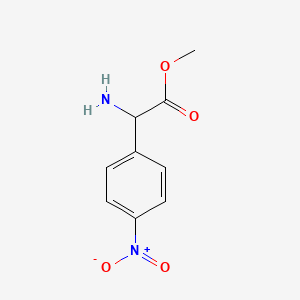
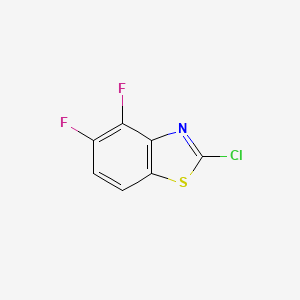
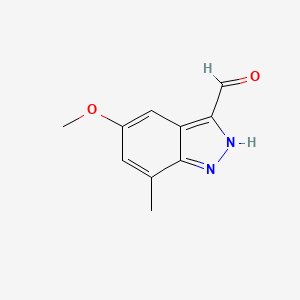
![6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1604133.png)
